1-((4-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
Description
This compound belongs to the thieno-fused triazolopyrimidine class, characterized by a bicyclic core integrating thiophene and triazolopyrimidine moieties. Its structure features a 4-chlorobenzylthio group at position 1 and a 4-isopropylbenzyl substituent at position 2. The synthesis of such derivatives typically involves reacting enaminones with reagents like thiols or halides to introduce substituents . The 4-isopropylbenzyl group may enhance lipophilicity and bioavailability, while the 4-chlorobenzylthio moiety could influence electronic properties and binding affinity to biological targets .
Properties
IUPAC Name |
12-[(4-chlorophenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4OS2/c1-15(2)18-7-3-16(4-8-18)13-28-22(30)21-20(11-12-31-21)29-23(28)26-27-24(29)32-14-17-5-9-19(25)10-6-17/h3-12,15H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJQKLFVHLMCRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-((4-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound characterized by its unique heterocyclic structure. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of various substituents in its molecular structure enhances its potential interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 481.0 g/mol. Its structure features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core that is significant for its biological activity. The chlorobenzyl and isopropylbenzyl groups contribute to its chemical reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 481.0 g/mol |
| CAS Number | 1223822-28-3 |
Biological Activity Overview
The biological activities associated with this compound can be categorized into several key areas:
1. Antimicrobial Activity
Compounds with similar triazole and pyrimidine frameworks have demonstrated significant antimicrobial effects. For instance:
- Antibacterial Activity : Studies have shown that derivatives of the triazole class exhibit potent activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds can range from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
2. Anticancer Properties
Mercapto-substituted 1,2,4-triazoles have been noted for their chemopreventive and chemotherapeutic effects on cancer cells. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific enzyme pathways .
3. Anti-inflammatory Effects
Similar compounds have been studied for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .
Structure-Activity Relationship (SAR)
The unique combination of substituents in this compound enhances its biological activity while maintaining a stable heterocyclic framework. The SAR studies suggest that modifications in the substituents can significantly influence the potency and selectivity of these compounds against various biological targets.
Case Studies
Several studies highlight the efficacy of related compounds:
- Study on Antibacterial Activity : A series of triazolo-pyrimidine derivatives were synthesized and evaluated for their antibacterial properties against E. coli and Pseudomonas aeruginosa. Compounds exhibited varying degrees of activity with some derivatives showing up to 16 times more potency than standard antibiotics .
- Anticancer Assessment : Research indicated that certain derivatives led to significant reductions in cell viability in breast cancer cell lines through mechanisms involving the induction of oxidative stress and apoptosis .
Scientific Research Applications
The compound 1-((4-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its potential applications, synthesis methods, biological activities, and relevant case studies.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thieno[2,3-e][1,2,4]triazolo compounds exhibit promising antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The incorporation of the thioether group (from the 4-chlorobenzyl moiety) is believed to enhance the antimicrobial efficacy by improving solubility and bioavailability .
Anticancer Properties
Research indicates that triazole derivatives can inhibit cancer cell proliferation. The compound's unique structure allows it to interact with multiple cellular pathways involved in cancer progression. In vitro studies have reported significant cytotoxic effects against several cancer cell lines, suggesting potential as an anticancer agent .
Anti-inflammatory Potential
The compound’s ability to act as an anti-inflammatory agent has been explored through molecular docking studies. These studies suggest that it may inhibit key enzymes involved in inflammatory responses, such as lipoxygenase. This property opens avenues for developing new anti-inflammatory drugs .
Neuroprotective Effects
There is emerging evidence that certain triazole derivatives can provide neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role. The compound's antioxidant properties could be beneficial in mitigating neuronal damage .
Case Study 1: Antimicrobial Evaluation
A study published in Molecules evaluated a series of thieno-triazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed significant inhibition zones compared to standard antibiotics .
Case Study 2: Anticancer Activity
In another research article focusing on anticancer properties, several synthesized derivatives were tested against human cancer cell lines. Results showed that modifications at the benzyl position significantly affected cytotoxicity levels, suggesting structure-activity relationships that could guide future drug design efforts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thieno-Triazolopyrimidine Derivatives
Key analogs include:
Key Observations :
- Position 4 Substituents : The 4-isopropylbenzyl group in the target compound likely improves metabolic stability compared to 2-ethoxybenzyl () or 4-methylphenyl () analogs .
- Biological Activity : Ethylcarboxylate-substituted analogs () show broad-spectrum antimicrobial activity, suggesting that electron-withdrawing groups at position 3 may enhance bioactivity .
Crystallographic and Hydrogen-Bonding Comparisons
Research Findings and Implications
- Anticancer Potential: Compounds with isopropyl or pyrrolidinylmethyl substituents () show promising cytotoxicity, suggesting that bulky lipophilic groups at position 1 enhance activity .
- Antimicrobial Activity : Ethylcarboxylate-substituted derivatives () inhibit bacterial growth at MIC values of 8–16 µg/mL, indicating that polar substituents may improve membrane penetration .
Preparation Methods
Sequential Alkylation-Thiolation Strategy
An alternative route involves alkylating the thienopyrimidinone core with 4-isopropylbenzyl chloride prior to triazolo ring formation, followed by thiolation. This method, however, risks steric hindrance during subsequent cyclization steps, reducing yields by 15–20% compared to the standard pathway.
One-Pot Multi-Component Approaches
Recent advances explore one-pot syntheses combining cyclocondensation, alkylation, and thiolation. For instance, simultaneous use of 4-isopropylbenzyl bromide and 4-chlorobenzylthiol in the presence of Cs₂CO₃ and a phase-transfer catalyst (e.g., TBAB) achieves a 61% yield but requires stringent temperature control (40–50°C).
Characterization and Analytical Data
The final compound is characterized by:
- IR : 1720 cm⁻¹ (C=O), 1245 cm⁻¹ (C-S).
- ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (d, 6H, CH(CH₃)₂), 3.20 (m, 1H, CH(CH₃)₂), 4.65 (s, 2H, CH₂-C₆H₄-Cl), 5.10 (s, 2H, CH₂-C₆H₄-iPr), 6.90–7.45 (m, 8H, aromatic).
- MS (ESI+) : m/z 481.03 [M+H]⁺.
Challenges and Optimization Opportunities
- Regioselectivity : Competing alkylation at N1 vs. N4 necessitates careful base selection (e.g., K₂CO₃ favors N4).
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates regioisomers.
- Scale-Up : Microwave-assisted steps reduce energy costs by 40% compared to conventional heating.
Q & A
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
The compound is synthesized via multi-step reactions, typically involving:
- Step 1 : Condensation of a thieno[2,3-d]pyrimidinone precursor with a hydrazonoyl chloride derivative under reflux in dry chloroform, catalyzed by triethylamine (5–8 hours) .
- Step 2 : Functionalization with 4-chlorobenzyl and 4-isopropylbenzyl groups via nucleophilic substitution or thioether formation . Key factors include solvent choice (e.g., chloroform for solubility), temperature control (reflux ~60–80°C), and stoichiometric ratios to minimize by-products. Yields typically range from 45–70% after crystallization (e.g., dimethylformamide or ethanol) .
Q. How is the molecular structure confirmed post-synthesis?
Structural validation employs:
- X-ray crystallography : Determines 3D conformation and hydrogen-bonding patterns (e.g., N–H···S interactions) .
- Spectroscopy :
- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm) and thiomethyl groups (δ 2.5–3.1 ppm) .
- IR : Confirms thioether (C–S stretch, ~600–700 cm⁻¹) and triazole (N–H bend, ~1500 cm⁻¹) .
- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z ~550–600) .
Q. What are the core structural motifs influencing reactivity?
- Thieno-triazolopyrimidine core : Enhances π-π stacking with biological targets .
- 4-Chlorobenzyl and 4-isopropylbenzyl groups : Increase lipophilicity (logP ~3.5–4.0), aiding membrane permeability .
- Thioether linkage : Prone to oxidation (e.g., forming sulfoxides) under acidic conditions .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final step?
- Catalyst screening : Replace triethylamine with DBU (1,8-diazabicycloundec-7-ene) to enhance nucleophilicity .
- Solvent optimization : Use DMF or THF for better solubility of intermediates .
- Microwave-assisted synthesis : Reduces reaction time from 8 hours to 30–45 minutes, improving yield by ~15% .
Q. How to resolve discrepancies between experimental and computational spectral data?
- Case example : Disparate ¹³C NMR shifts for the triazole ring (calculated: δ 145 ppm vs. observed: δ 140 ppm) may arise from solvent effects (e.g., DMSO-d₆ vs. gas-phase DFT). Use CPCM (Conductor-like Polarizable Continuum Model) for solvent correction .
- Validation : Cross-check with 2D NMR (HSQC, HMBC) to assign quaternary carbons .
Q. What strategies mitigate by-product formation during thioether functionalization?
- Temperature control : Maintain ≤70°C to prevent thiomethyl oxidation.
- Protecting groups : Use tert-butyloxycarbonyl (Boc) for amine intermediates to block unwanted nucleophilic attack .
- Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) isolates the target compound from sulfoxide by-products .
Q. How to design a structure-activity relationship (SAR) study for this compound?
- Derivatization : Synthesize analogs with:
- Halogen substitutions (e.g., 4-fluorobenzyl vs. 4-chlorobenzyl) .
- Modified thioether groups (e.g., sulfone or sulfonamide) .
- Assays :
- Enzyme inhibition : Test against kinases (e.g., EGFR) via fluorescence polarization .
- Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .
Q. What analytical methods quantify degradation products under stressed conditions?
- Forced degradation : Expose to UV light (ICH Q1B) or 0.1M HCl/NaOH at 40°C for 48 hours.
- HPLC-MS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate and identify:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
